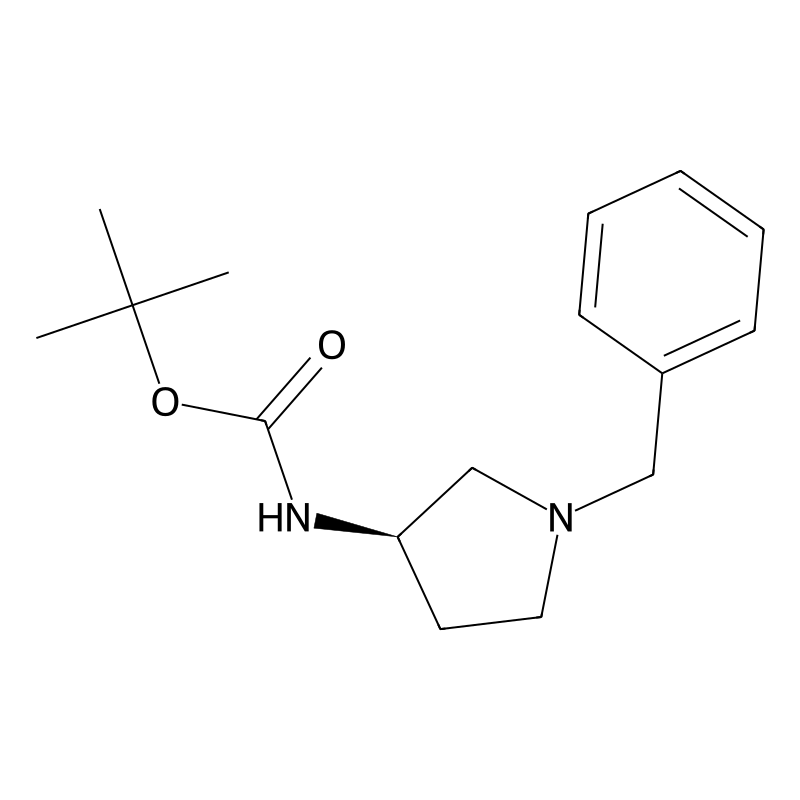

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

(R)-Boc-benzylpyrrolidine serves as a valuable building block in the synthesis of more complex molecules due to its:

- Chiral nature: The presence of a stereocenter (3R) allows for the introduction of chirality into the target molecule, crucial for developing enantiopure drugs and other chiral compounds. ()

- Functional groups: The molecule contains a benzyl protecting group (benzyl) and a tert-butoxycarbonyl (Boc) protecting group. These groups can be selectively removed under specific conditions, enabling controlled manipulation of the molecule during synthesis. ()

Several studies have utilized (R)-Boc-benzylpyrrolidine as a starting material for the synthesis of:

- Cyclic peptides: These molecules play important roles in biological processes and drug development. Studies have employed (R)-Boc-benzylpyrrolidine to access specific cyclic peptide structures with desired stereochemistry. ()

- Heterocyclic compounds: These diverse ring-containing molecules are prevalent in pharmaceuticals and natural products. (R)-Boc-benzylpyrrolidine has been used as a building block for the synthesis of various heterocyclic scaffolds with potential biological activity. ()

Medicinal Chemistry

The potential medicinal properties of (R)-Boc-benzylpyrrolidine itself and its derivatives are being explored in several research areas:

- Anticonvulsant activity: Studies suggest that (R)-Boc-benzylpyrrolidine derivatives may possess anticonvulsant properties, offering potential for developing new epilepsy treatments. ()

- Anticancer activity: Research indicates that specific derivatives of (R)-Boc-benzylpyrrolidine exhibit anticancer activity against certain cancer cell lines. Further investigations are ongoing to explore their potential as anticancer agents. ()

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a chiral compound belonging to the class of pyrrolidines, characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) amino group. Its molecular formula is CHNO, with a molecular weight of approximately 276.37 g/mol . The compound appears as a white to almost white crystalline powder and has a melting point ranging from 78°C to 81°C . It is soluble in organic solvents and is typically stored in cool, dark conditions to maintain stability .

The chemical reactivity of (3R)-(+)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine can be attributed to its functional groups. The tert-butoxycarbonyl group can undergo hydrolysis under acidic or basic conditions, releasing carbon dioxide and forming the corresponding amine. Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyrrolidine ring, making it suitable for further derivatization in synthetic chemistry.

The synthesis of (3R)-(+)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine typically involves several key steps:

- Formation of Pyrrolidine: Starting from commercially available pyrrolidine derivatives, the introduction of a benzyl group can be achieved through alkylation reactions.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected amine.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels necessary for biological testing.

These methods highlight the compound's accessibility for research and application purposes.

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine finds applications primarily in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to serve as a building block for developing more complex molecules with potential therapeutic effects. Additionally, its properties may be exploited in drug delivery systems or as a ligand in coordination chemistry.

Several compounds share structural similarities with (3R)-(+)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, including:

- (S)-(+)-1-Benzyl-3-amino-pyrrolidine: Lacks the tert-butoxycarbonyl protection but retains similar biological activities.

- (R)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Enantiomeric form that may exhibit different pharmacological properties.

- (3S)-(-)-1-Benzyl-3-amino-pyrrolidine: Another stereoisomer that demonstrates variations in biological activity compared to the target compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-(+)-1-Benzyl-3-amino-pyrrolidine | Similar backbone | Unprotected amine |

| (R)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | Chiral variant | Different stereochemistry |

| (3S)-(-)-1-Benzyl-3-amino-pyrrolidine | Stereoisomer | Distinct biological activity |

The uniqueness of (3R)-(+)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine lies in its specific stereochemistry and functionalization, which may confer distinct properties and activities compared to its analogs.

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant